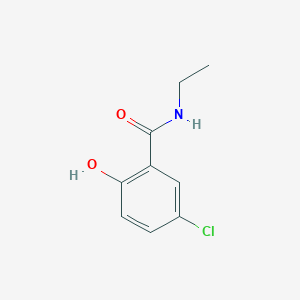

5-chloro-N-ethyl-2-hydroxybenzamide

Beschreibung

BenchChem offers high-quality 5-chloro-N-ethyl-2-hydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-ethyl-2-hydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-chloro-N-ethyl-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-11-9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,2H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZXRECCTPCIJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-chloro-N-ethyl-2-hydroxybenzamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-chloro-N-ethyl-2-hydroxybenzamide

5-chloro-N-ethyl-2-hydroxybenzamide is a derivative of salicylamide, a class of compounds characterized by a 2-hydroxybenzamide scaffold. This molecule integrates a chlorine atom at the 5-position of the aromatic ring and an ethyl group on the amide nitrogen. The presence of the phenolic hydroxyl group, the amide linkage, and the halogen substituent makes it a compound of interest for synthetic and medicinal chemistry. Salicylamide derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2]

This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the compound's synthesis, physicochemical characteristics, spectroscopic profile, and chemical reactivity. While specific experimental data for the N-ethyl derivative is limited in published literature, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust and predictive overview.

Caption: Chemical structure and basic identifiers.

Synthesis and Purification

The most direct and logical synthetic route to 5-chloro-N-ethyl-2-hydroxybenzamide is through the nucleophilic acyl substitution reaction between an activated derivative of 5-chlorosalicylic acid and ethylamine. This amidation reaction is a cornerstone of organic synthesis for forming robust amide bonds.

Causality of the Synthetic Approach

The reaction involves the attack of the nucleophilic amine (ethylamine) on the electrophilic carbonyl carbon of an acyl chloride (5-chlorosalicyloyl chloride).[3][4] The acyl chloride is used as the activated form of the carboxylic acid because the chloride ion is an excellent leaving group, facilitating the reaction. A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the ethylamine reactant.[5]

Caption: Proposed synthetic pathway for 5-chloro-N-ethyl-2-hydroxybenzamide.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of 5-chloro-N-ethyl-2-hydroxybenzamide.

-

Activation of Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (N₂), suspend 5-chlorosalicylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves, indicating the formation of 5-chlorosalicyloyl chloride.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

-

-

Amidation Reaction (Schotten-Baumann conditions):

-

Dissolve the crude 5-chlorosalicyloyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool the flask in an ice bath (0 °C).

-

In a separate flask, dissolve ethylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same solvent.

-

Add the ethylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any unreacted acidic species), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 5-chloro-N-ethyl-2-hydroxybenzamide.

-

Physicochemical Properties

The physical and chemical properties of 5-chloro-N-ethyl-2-hydroxybenzamide are determined by its combination of functional groups. Direct experimental data is sparse; therefore, the properties of the parent compound, 5-chlorosalicylamide, are provided for a baseline comparison. The addition of the N-ethyl group is expected to increase the molecular weight and lipophilicity (logP), and likely decrease the melting point compared to the unsubstituted amide.

| Property | Value (Predicted or from Analog) | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | - |

| Molecular Weight | 199.63 g/mol | - |

| Melting Point | 223-226 °C (for 5-chlorosalicylamide) | [7] |

| Boiling Point | ~301.6 °C at 760 mmHg (for 5-chlorosalicylamide) | [7] |

| XLogP3 | 2.4 (for 5-chlorosalicylamide) | [8] |

| Hydrogen Bond Donors | 2 (Phenolic -OH, Amide N-H) | [9] |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Hydroxyl O) | [9] |

| Solubility | Insoluble in water; Soluble in ethanol, DMSO, DMF. | [10][11] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation. The following sections detail the predicted spectral data based on the compound's structure and data from similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and labile protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Phenolic OH | 10.0 - 12.0 | broad singlet | 1H | Deshielded due to intramolecular H-bonding with carbonyl oxygen. |

| Amide NH | 8.0 - 9.0 | broad triplet | 1H | Coupled to the adjacent CH₂ group. |

| Aromatic H-6 | ~7.8 | doublet | 1H | Ortho to the carbonyl group. |

| Aromatic H-4 | ~7.3 | doublet of doublets | 1H | Ortho and para to Cl and OH groups. |

| Aromatic H-3 | ~6.9 | doublet | 1H | Ortho to the hydroxyl group. |

| Ethyl CH₂ | 3.3 - 3.5 | quartet | 2H | Coupled to the NH and the CH₃ group. |

| Ethyl CH₃ | 1.1 - 1.3 | triplet | 3H | Coupled to the adjacent CH₂ group. |

¹³C NMR Spectroscopy

The carbon NMR will provide a count of the unique carbon environments.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Carbonyl C=O | 168 - 172 | Typical amide carbonyl chemical shift. |

| Aromatic C-2 (C-OH) | 155 - 160 | Attached to the electronegative oxygen. |

| Aromatic C-1 | 115 - 120 | Quaternary carbon adjacent to C-OH. |

| Aromatic C-5 (C-Cl) | 125 - 130 | Attached to chlorine. |

| Aromatic C-6 | 130 - 135 | Aromatic CH. |

| Aromatic C-4 | 120 - 125 | Aromatic CH. |

| Aromatic C-3 | 118 - 122 | Aromatic CH. |

| Ethyl CH₂ | 35 - 40 | Aliphatic carbon attached to nitrogen. |

| Ethyl CH₃ | 14 - 16 | Aliphatic terminal methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrations of the functional groups. Data from related 5-chloro-salicylanilide derivatives show similar patterns.[10]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Phenolic) | 3300 - 3500 (broad) | Intramolecular hydrogen bonding. |

| N-H Stretch (Amide) | 3150 - 3350 | Amide N-H vibration. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H bonds. |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Ethyl group C-H bonds. |

| C=O Stretch (Amide I) | 1630 - 1670 | Carbonyl stretching vibration. |

| N-H Bend (Amide II) | 1510 - 1550 | N-H bending coupled with C-N stretching. |

| C-O Stretch (Phenolic) | 1200 - 1300 | Phenolic C-O bond. |

| C-Cl Stretch | 1000 - 1100 | Carbon-chlorine bond vibration. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak. Due to the presence of chlorine, this will appear as two peaks: M⁺ at m/z 199 (for ³⁵Cl) and M+2 at m/z 201 (for ³⁷Cl), with a characteristic intensity ratio of approximately 3:1.

-

Key Fragmentation Patterns: Common fragmentation pathways for N-alkyl benzamides include alpha-cleavage (loss of an ethyl radical) and cleavage of the amide bond, which would generate characteristic fragment ions.

Chemical Reactivity and Biological Context

Chemical Reactivity

The reactivity of 5-chloro-N-ethyl-2-hydroxybenzamide is governed by its three main functional regions:

-

Phenolic Hydroxyl Group: The acidic proton can be removed by a base, forming a phenoxide. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation reactions to produce ether or ester derivatives, respectively.[10][12]

-

Amide Group: Amides are generally stable but can be hydrolyzed to the parent carboxylic acid (5-chlorosalicylic acid) and amine (ethylamine) under strong acidic or basic conditions with heating.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group and deactivated by the electron-withdrawing chloro and amide groups. The directing effects of these substituents would influence the position of any further substitution.

Potential Biological Activity

Derivatives of 5-chlorosalicylamide have demonstrated significant biological potential. Studies on structurally similar compounds have reported:

-

Antimicrobial and Antifungal Activity: Various N-substituted 5-chlorosalicylamides have been screened and shown activity against mycobacterial, bacterial, and fungal strains.[1]

-

Antiviral Properties: Some analogs have shown potent inhibition of viruses such as the respiratory syncytial virus (RSV) and human adenovirus, suggesting potential for development as antiviral agents.[2]

The specific biological profile of 5-chloro-N-ethyl-2-hydroxybenzamide would require dedicated screening, but its structural similarity to these active compounds makes it a promising candidate for further investigation.

Safety and Handling

Based on the aggregated GHS information for the parent compound 5-chloro-2-hydroxybenzamide, the following hazards are noted:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.[11] Avoid inhalation of dust and contact with skin and eyes.

References

-

PubChem. (n.d.). 5-Chloro-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Ienaşcu, I. M. C., et al. (n.d.).

-

NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Zhang, Y., et al. (n.d.). Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-N-(2-phenoxy-ethyl)-benzamide. Retrieved from [Link]

-

Doležal, M., et al. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]

-

Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

- Olurotimi, O., et al. (2017). Structural and Biological Activity Study of (E)-N'- (5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide) [H L] and some of its Di. Oriental Journal of Chemistry.

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (n.d.). Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl).

-

NIST. (n.d.). N-(2-Chloroethyl)benzamide. NIST Chemistry WebBook. Retrieved from [Link]

-

Brainly.in. (2020, February 15). what happens when ethyl amine reacts with acetyl chloride?. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | 6626-92-2 [smolecule.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. brainly.in [brainly.in]

- 6. rsc.org [rsc.org]

- 7. echemi.com [echemi.com]

- 8. 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-chloro-N-ethyl-2-hydroxybenzamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-chloro-N-ethyl-2-hydroxybenzamide, a substituted salicylamide of interest to researchers in medicinal chemistry and drug development. The document delves into the strategic considerations behind selecting a synthetic route, offering detailed mechanistic insights and field-proven experimental protocols. The guide is structured to empower researchers with the necessary knowledge to not only replicate the described methods but also to adapt them for the synthesis of related analogues. Emphasis is placed on the practical aspects of the synthesis, including reagent selection, reaction optimization, and product purification and characterization.

Introduction and Strategic Overview

5-chloro-N-ethyl-2-hydroxybenzamide belongs to the class of salicylamides, a scaffold known for a wide range of biological activities. The core structure, characterized by an ortho-hydroxybenzamide moiety, allows for intramolecular hydrogen bonding which can influence conformation and biological target interactions. The presence of a chlorine atom at the 5-position and an N-ethyl group modifies the electronic and lipophilic properties of the parent salicylamide molecule, potentially modulating its pharmacological profile.

The synthesis of this target molecule hinges on the formation of an amide bond between 5-chlorosalicylic acid and ethylamine. The primary challenge in this transformation is the activation of the carboxylic acid group of 5-chlorosalicylic acid to facilitate nucleophilic attack by the amine. This guide will explore three robust and commonly employed strategies to achieve this coupling:

-

Method A: The Acyl Chloride Pathway via Thionyl Chloride

-

Method B: Direct Amide Coupling using Carbodiimide Reagents

-

Method C: The Phosphorus Trichloride-Mediated Condensation

The selection of a particular method depends on factors such as available starting materials, scale of the reaction, desired purity, and the chemist's familiarity with the techniques. Each approach carries its own set of advantages and disadvantages, which will be discussed in their respective sections.

Foundational Starting Materials

A successful synthesis begins with well-characterized starting materials.

| Compound | Structure | Molar Mass ( g/mol ) | Key Properties |

| 5-Chlorosalicylic Acid |  | 172.57 | White crystalline solid, moderately soluble in organic solvents.[1][2] |

| Ethylamine |  | 45.08 | Colorless gas or liquid (depending on temperature and pressure), often supplied as a solution in a suitable solvent (e.g., THF, ethanol). |

Synthetic Methodologies and Mechanistic Insights

Method A: The Acyl Chloride Pathway

This classic and often high-yielding approach involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which is then readily attacked by the amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Causality of Experimental Choices: The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is an irreversible process because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the reaction to completion according to Le Châtelier's principle.[3] The phenolic hydroxyl group of salicylic acid derivatives is generally unreactive towards thionyl chloride under the conditions used for acyl chloride formation, which is a key advantage for this substrate.

Reaction Mechanism: The synthesis proceeds via a nucleophilic acyl substitution. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[3] This is followed by an internal rearrangement and the elimination of SO₂ and a chloride ion, which then attacks the carbonyl carbon to form the acyl chloride and HCl.

Caption: Workflow for the Acyl Chloride Pathway.

Experimental Protocol (Method A):

-

Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-chlorosalicylic acid (1.0 eq).

-

Solvent Addition: Add a suitable anhydrous solvent such as toluene or dichloromethane (DCM).

-

Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.[3] The addition should be controlled to manage the initial gas evolution.

-

Reaction: Heat the mixture to reflux (for toluene, approx. 110°C; for DCM, approx. 40°C) for 2-3 hours, or until the gas evolution ceases and the solution becomes clear.

-

Work-up (Acyl Chloride): Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. This step must be performed in a well-ventilated fume hood. The crude 5-chloro-2-hydroxybenzoyl chloride is often used directly in the next step without further purification.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF and cool the solution to 0°C in an ice bath.

-

Amine Addition: Add ethylamine (1.1-1.2 eq), either as a solution in THF or bubbled directly into the reaction mixture. A base such as triethylamine (TEA) or pyridine (2.0 eq) should be added to scavenge the HCl produced during the reaction.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Method B: Direct Amide Coupling with Carbodiimide Reagents

This method avoids the harsh conditions of acyl chloride formation and is particularly useful for sensitive substrates. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), facilitate the direct condensation of a carboxylic acid and an amine. The reaction is often enhanced by the addition of a coupling additive like 1-hydroxybenzotriazole (HOBt).

Causality of Experimental Choices: EDC is a "zero-length" crosslinker that activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea, a common side product. The addition of HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less prone to side reactions, leading to higher yields and purity of the desired amide.[4] A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize any acidic species and facilitate the reaction.

Reaction Mechanism: The carboxylic acid adds to the carbodiimide (EDC), forming the O-acylisourea intermediate. HOBt then displaces the activated carbodiimide to form an HOBt-ester. Finally, the amine attacks the carbonyl of the HOBt-ester to yield the amide, regenerating HOBt in the process. The urea byproduct from EDC is water-soluble, simplifying its removal during work-up.

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Experimental Protocol (Method B):

-

Setup: In a round-bottom flask, dissolve 5-chlorosalicylic acid (1.0 eq), HOBt (1.2 eq), and ethylamine (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.

-

Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

-

Reagent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.[4]

-

Base Addition: Add DIPEA or TEA (2.5 eq) dropwise to the flask.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure 5-chloro-N-ethyl-2-hydroxybenzamide.

Method C: Phosphorus Trichloride-Mediated Condensation

Phosphorus trichloride (PCl₃) can be used as a condensing agent to directly form amides from carboxylic acids and amines. This method is often effective for the synthesis of salicylanilides and other related amides.

Causality of Experimental Choices: PCl₃ acts as a dehydrating agent and an activator for the carboxylic acid. The reaction is typically performed at elevated temperatures in a high-boiling inert solvent like chlorobenzene. This method is robust but may not be suitable for substrates with functional groups sensitive to PCl₃ or high temperatures.

Reaction Mechanism: The exact mechanism can be complex, but it is believed to involve the formation of a mixed anhydride or other activated phosphorus-containing intermediate from the reaction of the carboxylic acid with PCl₃. This activated species is then susceptible to nucleophilic attack by the amine to form the amide bond.

Caption: Logical flow for PCl₃-mediated synthesis.

Experimental Protocol (Method C):

This protocol is adapted from the synthesis of a related compound, Niclosamide.

-

Setup: In a reaction vessel equipped for heating and stirring, dissolve 5-chlorosalicylic acid (1.0 eq) and ethylamine (1.0 eq, from a concentrated solution, with the solvent being allowed to evaporate or using the hydrochloride salt with an added base) in an inert, high-boiling solvent like chlorobenzene.

-

Heating: Heat the mixture to approximately 135°C.

-

Reagent Addition: Slowly add a solution of phosphorus trichloride (approx. 0.9 eq) dissolved in a small amount of chlorobenzene to the reaction mixture.

-

Reaction: Maintain the reaction temperature at 135°C for 3 hours.

-

Cooling and Precipitation: After the reaction period, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Isolation: Filter the resulting solid and wash it with a small amount of cold solvent.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethyl acetate or an ethanol/water mixture to obtain pure 5-chloro-N-ethyl-2-hydroxybenzamide.

Characterization and Analysis

The identity and purity of the synthesized 5-chloro-N-ethyl-2-hydroxybenzamide should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Expect characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, an amide N-H proton (broad singlet), and a phenolic O-H proton (broad singlet). The aromatic signals will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Expect signals for the two carbons of the ethyl group, the aromatic carbons, and the carbonyl carbon of the amide. |

| FTIR (KBr) | Characteristic absorption bands are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (amide I band, ~1630-1670 cm⁻¹), and N-H bend (amide II band, ~1550 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₉H₁₀ClNO₂ = 200.04 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |

| Melting Point | A sharp melting point range for the purified crystalline solid indicates high purity. |

Conclusion

The synthesis of 5-chloro-N-ethyl-2-hydroxybenzamide can be successfully achieved through several reliable methods. The choice of the acyl chloride pathway, direct carbodiimide coupling, or phosphorus trichloride-mediated condensation will depend on the specific requirements of the laboratory and the desired scale of the synthesis. For general laboratory-scale synthesis with high purity requirements, the EDC/HOBt coupling method (Method B) is often preferred due to its mild conditions and straightforward work-up. The acyl chloride route (Method A) is a robust alternative that can provide high yields. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to synthesize and characterize this valuable compound for further investigation in drug discovery and development programs.

References

- Ienaşcu, I. M. C., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-CHLORO-2-HYDROXY-N-PHENYLBENZAMIDE DERIVATIVES. STUDIA UBB CHEMIA, LVII, 4, 2012 (p. 475-482).

-

PubChem. (n.d.). 5-Chloro-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). 5-chloro-N-ethyl-2-hydroxy-3-methylbenzamide. Stenutz. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-chloro-n-ethyl-2-hydroxy-3-methylbenzamide (C10H12ClNO2). PubChemLite. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of 2-(2-Acetoxyethoxy)-4-amino-5-chloro-N-[2-(diethylamino)ethyl]-benzamide. Molbase. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. NIST WebBook. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie. Retrieved from [Link]

- Google Patents. (n.d.). CN104513177A - Preparation method for 5-(N, N-dibenzylamino)acetylsalicylamide. Google Patents.

-

Matrix Fine Chemicals. (n.d.). 5-CHLORO-2-HYDROXYBENZOIC ACID | CAS 321-14-2. Matrix Fine Chemicals. Retrieved from [Link]

-

precisionFDA. (n.d.). 5-CHLOROSALICYLIC ACID. precisionFDA. Retrieved from [Link]

Sources

Pharmacological Profiling and Biological Activity of 5-Chloro-N-ethyl-2-hydroxybenzamide: A Technical Whitepaper

Executive Summary

The compound 5-chloro-N-ethyl-2-hydroxybenzamide belongs to the salicylamide class of small molecules, a highly versatile pharmacophore in modern drug discovery. While complex salicylanilides (such as niclosamide) have long been recognized for their anthelmintic properties, targeted truncations and alkyl substitutions—specifically the N-ethyl derivative—have unveiled potent, highly selective biological activities. This guide provides an in-depth mechanistic analysis of this scaffold, focusing on its role in modulating the NF-κB inflammatory axis, its targeted antiviral efficacy against Human Adenovirus (HAdV), and the causal logic behind its synthesis and in vitro validation.

Core Mechanisms of Action (Pharmacodynamics)

IKKβ Inhibition and NF-κB Pathway Modulation

Salicylamide derivatives are well-characterized inhibitors of IκB kinase beta (IKKβ)[1]. The 5-chloro-2-hydroxybenzamide core acts as a critical binding determinant within the kinase domain.

-

Mechanistic Causality: The ortho-hydroxyl group forms indispensable hydrogen bonds with the hinge region of the kinase, while the 5-chloro substitution enhances the molecule's lipophilicity, allowing it to anchor deeply into the hydrophobic pocket of IKKβ. The N-ethyl substitution provides a compact aliphatic projection that limits steric clash, enabling the molecule to effectively block the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines[2].

Targeted Antiviral Efficacy

Recent medicinal chemistry campaigns have repurposed the 5-chloro-salicylamide scaffold as a potent inhibitor of Human Adenovirus (HAdV)[3]. Unlike broad-spectrum acyclic nucleoside phosphonates (e.g., Cidofovir) which act as chain terminators but suffer from severe nephrotoxicity[4], these targeted amides disrupt the viral replicative cycle without integrating into host DNA.

-

Mechanistic Causality: Studies indicate that these derivatives target the HAdV DNA replication process and prevent endosomal escape during viral entry[3],[5]. The N-alkyl substitutions specifically tune the molecule's membrane permeability, allowing it to reach intracellular viral replication centers efficiently.

Structure-Activity Relationship (SAR) & Quantitative Data

To understand the specific biological activity of the N-ethyl derivative, it must be contextualized against its structural peers. In a comprehensive SAR study by , the N-ethyl substitution (Compound 7) was evaluated against the lead salicylanilide scaffold[3].

While the N-ethyl derivative exhibited a slight decrease in absolute antiviral potency compared to bulkier branched alkyls (like isopropyl), it demonstrated an exceptional safety profile, completely eliminating the host-cell cytotoxicity typically associated with halogenated salicylamides[3].

Table 1: SAR and In Vitro Anti-HAdV Activity of 5-Chloro-2-hydroxybenzamide Derivatives

| Compound / Substitution | R-Group (Amide Nitrogen) | HAdV IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

| Niclosamide (Lead) | N-(2-chloro-4-nitrophenyl) | 0.60 | 22.9 | 38.2 |

| Compound 6 | N-(4-amino-2-chlorophenyl) | 0.85 | >100 | >117 |

| Compound 7 | N-ethyl | 2.18 | >100 | >45.8 |

| Compound 8 | N-n-propyl | 5.04 | >100 | >19.8 |

| Compound 9 | N-isopropyl | 0.88 | >100 | >113 |

Data synthesized from the antiviral screening of salicylamide analogues against HAdV-5[3],[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the explicit causality behind each experimental choice.

Chemical Synthesis of 5-Chloro-N-ethyl-2-hydroxybenzamide

Objective: High-yield amide coupling of 5-chlorosalicylic acid with ethylamine.

-

Activation: Dissolve 1.0 eq of 5-chlorosalicylic acid in anhydrous DMF. Cool the reaction vessel to 0 °C. Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1.2 eq of Hydroxybenzotriazole (HOBt). Stir for 30 minutes.

-

Amine Addition: Slowly add 1.5 eq of ethylamine hydrochloride, followed immediately by 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free amine.

-

Coupling: Allow the reaction to warm to room temperature and stir for 12 hours under an inert nitrogen atmosphere.

-

Workup & Purification: Quench with saturated NaHCO₃. Extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Causality of Reagent Selection: EDCI is selected because its urea byproduct is highly water-soluble, enabling complete removal during the aqueous wash phase. HOBt is critical; it suppresses the formation of unreactive N-acylurea intermediates, which are highly prone to form when activating sterically hindered ortho-substituted benzoic acids (due to the adjacent hydroxyl group).

In Vitro Antiviral Screening & Cytotoxicity Assay

Objective: Determine the IC₅₀ and CC₅₀ to establish a true Selectivity Index (SI)[6].

-

Cell Culture: Seed A549 (human alveolar basal epithelial) cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37 °C.

-

Viral Infection: Infect cells with HAdV-5 at a Multiplicity of Infection (MOI) of 0.1.

-

Compound Treatment: 1 hour post-infection, remove the viral inoculum and add serial dilutions of 5-chloro-N-ethyl-2-hydroxybenzamide (0.1 μM to 100 μM) in maintenance media (2% FBS).

-

Parallel Cytotoxicity Plate: Simultaneously, treat a parallel plate of uninfected A549 cells with the exact same compound dilutions.

-

Quantification: After 72 hours, measure viral plaque reduction for the IC₅₀. For the parallel plate, add CellTiter-Glo® reagent and measure luminescence to determine the CC₅₀.

Causality of Assay Design: This dual-assay system is mandatory. Because halogenated salicylamides can act as mitochondrial protonophores (uncouplers of oxidative phosphorylation), a false-positive antiviral readout could occur simply due to host cell metabolic collapse. By quantifying ATP levels in uninfected cells via CellTiter-Glo, we establish a definitive CC₅₀, proving that the IC₅₀ observed is driven by specific viral target engagement rather than generalized cytotoxicity[3],[4].

Visualizations of Pathways and Workflows

Figure 1: NF-κB signaling pathway and IKKβ inhibition by 5-chloro-salicylamide derivatives.

Figure 2: Step-by-step chemical synthesis workflow for 5-chloro-N-ethyl-2-hydroxybenzamide.

References

-

Xu, J., Berastegui-Cabrera, J., Ye, N., Carretero-Ledesma, M., Pachón-Díaz, J., Chen, H., Pachón-Ibáñez, M. E., Sánchez-Céspedes, J., & Zhou, J. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830-12852. URL:[Link]

-

Molderings, G. J., Haenisch, B., Bogdanow, M., Fimmers, R., & Nöthen, M. M. (2016). Pharmacological treatment options for mast cell activation disease. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(7), 671–694. URL:[Link]

-

BRENDA Enzyme Database. (2024). Information on EC 2.7.11.10 - IkappaB kinase. BRENDA. URL:[Link]

Sources

- 1. Information on EC 2.7.11.10 - IkappaB kinase - BRENDA Enzyme Database [brenda-enzymes.org]

- 2. Pharmacological treatment options for mast cell activation disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Benzamide Scaffold in Modern Drug Discovery: From Hit Identification to Clinical Translation

As a Senior Application Scientist, I approach the discovery of novel benzamide compounds not merely as an exercise in synthetic chemistry, but as the engineering of a precise molecular intervention. Over the past two decades, the benzamide pharmacophore has emerged as a cornerstone in the development of targeted epigenetic therapies, most notably as Class I-selective Histone Deacetylase (HDAC) inhibitors.

This technical guide delineates the mechanistic rationale, structure-activity relationship (SAR) optimization, and self-validating experimental workflows required to successfully transition a novel benzamide hit into a clinically viable lead candidate.

Mechanistic Rationale: The Benzamide Pharmacophore in Epigenetic Modulation

Histone deacetylases (HDACs) are critical epigenetic regulators that remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and the silencing of tumor suppressor genes [1]. Early HDAC inhibitors, such as Vorinostat (SAHA), utilized a hydroxamic acid zinc-binding group (ZBG). While effective, hydroxamates act as fast, reversible, pan-HDAC inhibitors, often leading to off-target toxicity and poor pharmacokinetic profiles.

The introduction of the o-aminobenzamide scaffold revolutionized this space. Compounds like Entinostat (MS-275) and Mocetinostat utilize the o-aminobenzamide moiety as a bidentate ligand to chelate the active-site zinc ion (Zn²⁺) at the bottom of the HDAC catalytic pocket [2].

The Causality of Selectivity: Unlike hydroxamates, benzamides exhibit slow, tight-binding kinetics. The rigid geometry of the benzamide ring, combined with specific interactions in the 14-Å channel of the enzyme, confers exquisite selectivity for Class I HDACs (specifically HDAC1, HDAC2, and HDAC3) [3]. This targeted inhibition reactivates silenced tumor suppressor genes (e.g., p21, downregulating c-FLIP) while sparing Class IIb HDACs (like HDAC6), thereby minimizing off-target cytotoxicity [4].

Fig 1. Mechanistic pathway of Class I HDAC inhibition by benzamide derivatives.

Hit-to-Lead & SAR Optimization

During the Hit-to-Lead phase, every structural modification must be driven by a clear mechanistic hypothesis. The benzamide pharmacophore consists of three distinct regions: the Cap Group (interacts with the surface recognition domain), the Linker (spans the hydrophobic channel), and the Zinc-Binding Group (ZBG) .

Recent advancements have demonstrated that incorporating chiral heterocyclic capping groups (such as substituted imidazolin-4-ones or thiazolines) significantly enhances low-nanomolar potency against the HDAC3-NCoR1 complex [5].

Table 1: Comparative Profile of HDAC Inhibitor Pharmacophores

| Pharmacophore Class | Representative Drug | Target Isoforms | Binding Kinetics | Clinical Status |

| Hydroxamic Acid | Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | Fast, reversible | FDA Approved |

| o-Aminobenzamide | Entinostat (MS-275) | Class I (HDAC1, 2, 3) | Slow, tight-binding | Phase III |

| o-Aminobenzamide | Mocetinostat | Class I (HDAC1, 2, 3) | Slow, tight-binding | Phase II |

| Chiral Benzamide | Thiazoline-benzamides | HDAC3-NCoR1 selective | Slow, tight-binding | Preclinical [5] |

Self-Validating Experimental Workflows

To ensure scientific integrity, our screening cascade must be a self-validating system. A biochemical hit is meaningless unless it translates to cellular target engagement. Below are the definitive protocols for validating a novel benzamide compound.

Protocol 1: In Vitro Fluorometric HDAC Isoform Selectivity Assay

This assay determines the primary biochemical potency (IC₅₀) of the synthesized benzamide. We utilize a fluorogenic substrate, Boc-Lys(Ac)-AMC.

The Validation Logic: The assay relies on a coupled reaction. The bulky acetyl group on the lysine prevents the developer enzyme (trypsin) from cleaving the AMC fluorophore. If our benzamide successfully inhibits the HDAC enzyme, the acetyl group remains intact, trypsin cannot cleave the substrate, and fluorescence remains low [6]. This internal dependency ensures that false positives (e.g., compounds that simply quench fluorescence) can be easily identified using orthogonal counter-screens.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare HDAC Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Compound Dilution: Prepare a 10-point serial dilution of the novel benzamide and a reference control (e.g., Entinostat) in the assay buffer.

-

Enzyme Incubation: In a 96-well black microplate, combine 50 µL of Assay Buffer, 10 µL of the diluted compound, and 20 µL of recombinant HDAC1, HDAC2, or HDAC6 enzyme. Incubate at 37°C for 60 minutes to account for the slow, tight-binding kinetics characteristic of benzamides.

-

Substrate Addition: Initiate the reaction by adding 25 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC). Incubate for 30 minutes at 37°C.

-

Development: Stop the reaction by adding 50 µL of the Developer Solution (containing 100 µM trypsin and 100 nM Trichostatin A to halt any further HDAC activity). Incubate for 15 minutes at room temperature.

-

Measurement: Read fluorescence using a microplate reader at Ex 360 nm / Em 460 nm. Calculate IC₅₀ using non-linear regression.

Protocol 2: Cell-Based Target Engagement (Western Blot)

Biochemical potency must be validated in a physiological environment. If the benzamide penetrates the cell membrane and inhibits HDAC1/3, we must observe a downstream accumulation of acetylated histones.

Step-by-Step Methodology:

-

Cell Treatment: Seed HCT116 colorectal cancer cells in 6-well plates. Treat with the benzamide compound at 1x, 5x, and 10x the biochemical IC₅₀ for 24 hours.

-

Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor (to preserve acetylation status during lysis).

-

Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Probing: Probe the membrane with primary antibodies against Acetyl-Histone H3 (Lys9) (H3K9Ac) and total Histone H3 (loading control).

-

Validation Logic: A dose-dependent increase in the H3K9Ac band confirms that the compound is cell-permeable and effectively engages its target in situ.

Fig 2. Self-validating experimental workflow for benzamide HDAC inhibitor development.

Preclinical Profiling and Clinical Translation

The ultimate goal of optimizing the benzamide scaffold is to overcome the pharmacokinetic liabilities of earlier generations of epigenetic drugs. Benzamides inherently possess better metabolic stability than hydroxamic acids, which are prone to rapid glucuronidation and hydrolysis [7].

For example, Entinostat demonstrates a remarkably long half-life (up to 100 hours in humans), allowing for a once-weekly oral dosing schedule that significantly improves patient compliance and reduces the risk of dose-limiting hematological toxicities (such as thrombocytopenia) commonly seen with daily pan-HDAC inhibitors [1].

By rigorously applying the self-validating biochemical and cellular protocols outlined above, drug development professionals can confidently advance novel benzamide derivatives from the benchtop to the clinic, unlocking new therapeutic avenues for both solid tumors and hematologic malignancies.

References

- Entinostat: a promising treatment option for patients with advanced breast cancer.National Institutes of Health (NIH) / Future Oncology.

- Entinostat: A Technical Guide to the Mechanism of Action of a Class I HDAC Inhibitor.Benchchem.

- Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group.National Institutes of Health (NIH).

- The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases.National Institutes of Health (NIH).

- Discovery of Potent, Isoform-Selective Inhibitors of Histone Deacetylase Containing Chiral Heterocyclic Capping Groups and a N-(2-Aminophenyl)benzamide Binding Unit.Journal of Medicinal Chemistry - ACS Publications.

- A Researcher's Guide to Functional Assays for Acetylated Peptides.Benchchem.

- HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives.RSC Publishing.

Physicochemical Profiling of 5-Chloro-2-Hydroxybenzamide Analogs: A Technical Whitepaper for Drug Development

Executive Summary & Scientific Context

As a Senior Application Scientist navigating the complexities of early-stage drug development, I frequently encounter chemical scaffolds that present profound formulation challenges. The 5-chloro-2-hydroxybenzamide (5-chlorosalicylamide) class is a prime example. While the base molecule, salicylamide, is a well-characterized analgesic and antipyretic[1], the addition of halogenated and aromatic substituents yields highly potent analogs—most notably the anthelmintic and investigational broad-spectrum agent, niclosamide[2].

However, the very structural modifications that drive target affinity (e.g., mitochondrial uncoupling, STAT3 inhibition) simultaneously degrade the molecule's physicochemical profile, leading to severe aqueous insolubility and limited oral bioavailability[3]. This whitepaper dissects the physicochemical properties of 5-chloro-2-hydroxybenzamide analogs, establishing a self-validating analytical framework to accurately measure these parameters and rationally guide formulation strategies.

Molecular Architecture and Physicochemical Baseline

The physicochemical behavior of 5-chloro-2-hydroxybenzamide analogs is dictated by a delicate interplay of intramolecular forces and electronic effects.

-

Intramolecular Hydrogen Bonding: The proximity of the 2-hydroxyl group to the amide carbonyl facilitates strong intramolecular hydrogen bonding. This shields the polar surface area from the surrounding solvent, drastically reducing aqueous solubility while enhancing membrane permeability[4].

-

Electronic Effects of Halogenation: The electron-withdrawing 5-chloro substituent exerts a strong inductive effect across the aromatic ring. This stabilizes the phenoxide anion, significantly lowering the pKa of the 2-hydroxyl group compared to the unhalogenated salicylamide[5]. Furthermore, the bulky, lipophilic nature of the chlorine atom drives up the partition coefficient (LogP).

-

Complex Analogs (Niclosamide): When an electron-withdrawing and bulky aniline derivative is coupled to the amide nitrogen (e.g., the 2-chloro-4-nitrophenyl group in niclosamide), the lipophilicity surges, and the aqueous solubility plummets to the low microgram-per-milliliter range[2].

Table 1: Quantitative Physicochemical Data of Key Analogs

| Compound | Structural Modification | pKa (Phenolic OH) | LogP / LogD | Aqueous Solubility (Intrinsic / pH 7.0) |

| Salicylamide | Base scaffold (2-hydroxybenzamide) | ~8.2[5] | 1.28[1] | Poorly soluble in water; stable at pH 9[5] |

| 5-Chlorosalicylamide | 5-chloro substitution | ~7.5 - 7.8 | ~2.4 | Very slightly soluble[6] |

| Niclosamide | 5-chloro-N-(2-chloro-4-nitrophenyl) | 5.6 - 7.2[2] | 3.91 - 4.5[4] | 0.06 mg/mL to 5-8 µg/mL[2] |

Methodological Framework: Self-Validating Experimental Protocols

Standard aqueous analytical methods frequently fail when applied to 5-chloro-2-hydroxybenzamide analogs due to their extreme lipophilicity and poor solubility. To ensure scientific integrity, we must employ adapted, self-validating protocols where the causality of the experimental design actively circumvents the molecule's physical limitations.

Protocol 3.1: Cosolvent Extrapolation for pKa Determination

Causality: Directly titrating highly lipophilic analogs like niclosamide in pure water leads to precipitation long before the equivalence point, rendering the inflection mathematically invalid. By utilizing a cosolvent system, we maintain the analyte in a fully solvated state, ensuring the thermodynamic equilibrium of the ionization event is accurately captured.

-

System Preparation: Prepare a 0.15 M KCl aqueous background solution to maintain constant ionic strength. Prepare a standardized titrant of 0.5 M KOH.

-

Cosolvent Titration: Dissolve the 5-chloro-2-hydroxybenzamide analog in varying ratios of methanol/water (e.g., 30%, 40%, 50%, and 60% v/v methanol). The organic fraction overcomes the intrinsic aqueous solubility limit (<10 µg/mL)[7].

-

Potentiometric Execution: Perform acid-base titrations under an inert argon atmosphere at 25.0 ± 0.1 °C using a highly sensitive glass electrode.

-

Yasuda-Shedlovsky Extrapolation (Validation Step): Plot the apparent pKa (psKa) obtained from each solvent ratio against the dielectric constant or mole fraction of the cosolvent. Linearly extrapolate the data to 0% organic solvent. The y-intercept represents the true, validated aqueous pKa.

Protocol 3.2: Miniaturized Shake-Flask Method for pH-Dependent LogD

Causality: For compounds with a LogP > 3.5, standard macro-scale shake-flask methods often suffer from aqueous phase contamination by microscopic octanol droplets, leading to artificially low partition coefficients. Miniaturization combined with high-speed centrifugation forces complete phase separation.

-

Phase Saturation: Mutually saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring vigorously for 24 hours. Separate the phases.

-

Analyte Introduction: Dissolve the analog strictly in the pre-saturated 1-octanol phase. Ensure the concentration remains below the solubility limit to prevent colloidal aggregation.

-

Equilibration: Combine the octanol and buffer phases in a 1:1 ratio within a sealed microcentrifuge tube. Agitate via mechanical shaking at 37 °C for 48 hours to achieve true thermodynamic partitioning.

-

Phase Separation & Quantification (Validation Step): Centrifuge the tubes at 10,000 x g for 15 minutes to break any micro-emulsions. Quantify the concentration in both the organic and aqueous phases using LC-MS/MS. The mass balance must equal 100 ± 5% for the assay to be considered valid.

Mechanistic Implications in Formulation (BCS Class II Challenges)

The physicochemical profile of 5-chloro-2-hydroxybenzamide analogs classifies them strictly as Biopharmaceutics Classification System (BCS) Class II drugs: low solubility, high permeability[2]. Because the dissolution rate limits oral absorption, formulation strategies must directly manipulate the microenvironmental pH or the physical state of the API.

As demonstrated by preformulation studies on niclosamide, increasing the aqueous solution pH into the 8–9 range can increase solubility by one to two logs due to the ionization of the phenolic group (proton shunt effect)[7]. When pH modification is insufficient for systemic delivery, we must pivot to Amorphous Solid Dispersions (ASDs), lipid nanoparticles, or the synthesis of highly soluble prodrugs (e.g., PDN) to artificially inflate the apparent solubility and drive intestinal absorption[3].

Visualizing the Workflow

Fig 1. Physicochemical-driven formulation workflow for 5-chloro-2-hydroxybenzamide analogs.

References

- Source: National Institutes of Health (PMC)

- Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug Source: Frontiers in Pharmacology URL

- Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning Source: Dove Medical Press URL

- CAS 7120-43-6: 5-Chloro-2-hydroxybenzamide Source: CymitQuimica URL

- Salicylamide 65-45-2 wiki Source: Guidechem URL

- Source: University of São Paulo (Biblioteca Digital de Teses e Dissertações)

- Source: National Institutes of Health (PubChem)

Sources

- 1. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]

- 4. teses.usp.br [teses.usp.br]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. CAS 7120-43-6: 5-Chloro-2-hydroxybenzamide | CymitQuimica [cymitquimica.com]

- 7. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Analysis of Salicylamide for Pharmaceutical Applications

This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of salicylamide (2-hydroxybenzamide). As a key analgesic and antipyretic agent, and a common precursor in drug synthesis, the unambiguous characterization of salicylamide is paramount for quality control, metabolic studies, and drug development.[1] This document moves beyond mere procedural descriptions to offer a field-proven perspective on the causality behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers, scientists, and drug development professionals.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

The Causality Behind NMR as the Gold Standard

In the realm of pharmaceutical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the elucidation of molecular structure.[2][3] Its power lies in its non-destructive nature and its ability to provide an unparalleled level of detail regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2][4][5] For a compound like salicylamide, where subtle structural nuances can impact efficacy and safety, NMR provides the atomic-level blueprint necessary for unequivocal identification and characterization.[3][6] We utilize NMR not just to confirm an identity, but to understand the molecule's behavior in solution, a critical consideration in drug development.[3][4]

¹H NMR Analysis of Salicylamide: A Proton's Perspective

The ¹H NMR spectrum of salicylamide provides a wealth of information. The key to a successful interpretation lies in understanding not just where the signals appear, but why they appear there and with a specific multiplicity and shape.

Expertise & Experience: The most notable features in the ¹H NMR spectrum of salicylamide are the broad signals corresponding to the hydroxyl (-OH) and amide (-NH₂) protons. This broadening is a direct consequence of several phenomena:

-

Chemical Exchange: These acidic protons can exchange with each other and with trace amounts of water in the solvent. When this exchange occurs at a rate intermediate to the NMR timescale, the signals broaden significantly.[7]

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the phenolic hydroxyl proton and the amide's carbonyl oxygen. This interaction deshields the hydroxyl proton, shifting it significantly downfield, and contributes to its broadness.[7][8]

-

Quadrupolar Broadening: The nitrogen-14 nucleus possesses a quadrupole moment (spin I=1), which can cause efficient relaxation of the attached amide protons, leading to broader signals.[7]

Due to restricted rotation around the C-N amide bond, the two amide protons are chemically non-equivalent, resulting in two distinct, often broad, signals.[7][8]

Data Presentation: ¹H NMR of Salicylamide

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Rationale for Chemical Shift & Multiplicity |

| ~13.40 | Broad Singlet | 1H | Phenolic -OH | Highly deshielded due to intramolecular H-bonding with the carbonyl oxygen and attachment to an electronegative atom.[9] Broad due to chemical exchange.[7] |

| ~8.43 & ~7.92 | Broad Singlets | 1H each | Amide -NH₂ | Chemically non-equivalent due to restricted C-N bond rotation. Broadening is caused by quadrupolar effects from the ¹⁴N nucleus and chemical exchange.[7][8] |

| ~7.89 | Doublet of Doublets | 1H | H-6 | Ortho to the electron-withdrawing amide group, causing a downfield shift. Coupled to H-5 and H-4. |

| ~7.43 | Triplet of Doublets | 1H | H-4 | Coupled to H-3, H-5, and H-6. |

| ~6.93 | Doublet | 1H | H-3 | Ortho to the electron-donating hydroxyl group, causing an upfield shift. Coupled to H-4. |

| ~6.85 | Triplet | 1H | H-5 | Coupled to H-4 and H-6. |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data referenced from spectra run in DMSO-d₆.[9] |

Experimental Protocol 1.1: High-Resolution ¹H NMR Spectrum Acquisition

Objective: To acquire a high-resolution ¹H NMR spectrum of salicylamide for structural confirmation.

Instrumentation: High-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

Materials:

-

Salicylamide sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, chosen to better resolve exchangeable protons)[7]

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) as internal standard (often pre-dissolved in the solvent)

Methodology:

-

Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of salicylamide in 0.5-0.7 mL of DMSO-d₆ in a clean vial. Transfer the solution to an NMR tube.[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Parameter Acquisition: Set appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay. For quantitative results, ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the protons of interest.

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Data Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and perform baseline correction. Reference the spectrum to the TMS signal at 0 ppm. Integrate all signals to determine the relative number of protons.[1]

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom in the molecule. This technique is invaluable for confirming the carbon framework of salicylamide.

Data Presentation: ¹³C NMR of Salicylamide

| Chemical Shift (δ) in ppm | Assignment | Rationale for Chemical Shift |

| ~171.8 | C=O (Amide) | Carbonyl carbons are highly deshielded and appear far downfield. |

| ~153.6 | C-2 (C-OH) | Aromatic carbon attached to the highly electronegative oxygen atom is significantly deshielded. |

| ~134.5 | C-4 | Aromatic CH. |

| ~129.0 | C-6 | Aromatic CH. |

| ~119.2 | C-5 | Aromatic CH. |

| ~118.0 | C-3 | Aromatic CH, shielded by the adjacent electron-donating -OH group. |

| ~115.0 | C-1 (C-CONH₂) | Quaternary aromatic carbon attached to the amide group. |

| Note: Chemical shifts are approximate. Data referenced from spectra run in DMSO-d₆.[8] |

Experimental Protocol 1.2: ¹³C NMR Spectrum Acquisition

Objective: To acquire a proton-decoupled ¹³C NMR spectrum of salicylamide to confirm its carbon framework.

Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis (Protocol 1.1).

-

Instrument Setup: Tune the spectrometer to the ¹³C nucleus frequency.

-

Parameter Acquisition: Employ a standard proton-decoupled pulse sequence. Due to the low natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with a greater number of scans is typically required compared to ¹H NMR.[1]

-

Data Acquisition & Processing: Acquire the FID, followed by Fourier transform, phasing, and baseline correction. Reference the spectrum to the TMS signal at 0 ppm.[1]

NMR Data Interpretation Workflow

The process of NMR analysis is a systematic workflow designed to ensure data integrity and lead to an unambiguous structural assignment.

Caption: Logical workflow for NMR-based structural elucidation of salicylamide.

Chapter 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

The Causality Behind IR as a Rapid Verification Tool

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone of pharmaceutical analysis due to its speed, simplicity, and high specificity in identifying functional groups.[10][11] It works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[12] The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.[11] In a drug development or quality control setting, this makes FTIR an exceptionally efficient tool for confirming the identity of raw materials like salicylamide, monitoring chemical reactions, and detecting contaminants.[10][13]

Expertise & Experience: The IR spectrum of salicylamide is dominated by features arising from hydrogen bonding. The intramolecular H-bond between the phenolic -OH and the amide C=O, along with intermolecular H-bonds, causes significant broadening and shifting of the O-H and N-H stretching bands.[8] This is a key diagnostic feature. The two distinct bands for the primary amide (Amide I and Amide II) are also critical for identification.

Data Presentation: Key IR Absorption Bands for Salicylamide

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| 3398, 3190 | O-H and N-H | Stretching[1][8] |

| ~3060 | Aromatic C-H | Stretching[1] |

| ~3010 (broad) | O-H (dimer) | Stretching[1][9] |

| ~1680 | Aromatic C=O (Amide I) | Stretching[1][9] |

| ~1630 | N-H (Amide II) | Bending[1][9] |

| 1595, 1495, 1450 | C=C (Aromatic) | Skeletal Vibrations[1][9] |

| ~1425 | C-N | Stretching[1] |

| ~1250 | C-O (Phenolic) | Stretching[1] |

Experimental Protocol 2.1: FT-IR Analysis by KBr Pellet Method

Objective: To obtain a high-quality infrared spectrum of solid salicylamide for identity confirmation.

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrophotometer.

Materials:

-

Salicylamide sample (1-2 mg)

-

Potassium bromide (KBr), IR grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

Methodology:

-

Background Scan: Ensure the sample compartment is empty and acquire a background spectrum. This is critical to subtract the spectral contributions of atmospheric water and CO₂.

-

Sample Preparation: Add approximately 1-2 mg of salicylamide and 100-200 mg of dry KBr powder to an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is achieved. This minimizes scattering of IR radiation.[1]

-

Pellet Formation: Transfer a portion of the powder into the collar of a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, translucent KBr pellet.[1]

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).[1]

-

Data Interpretation: Identify the characteristic absorption bands in the spectrum and compare them against a known reference spectrum or the data in the table above to confirm the identity of salicylamide.[1]

IR-Based Material Verification Workflow

In a regulated environment, IR spectroscopy is a frontline tool for rapid material verification. The workflow is designed for efficiency and compliance.

Caption: Workflow for quality control (QC) verification of salicylamide using FT-IR.

Chapter 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

The Causality Behind MS for Molecular Confirmation and Purity

Mass spectrometry is an indispensable analytical technique in the pharmaceutical industry for its ability to measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy and sensitivity.[14][15][16] Its primary role is to confirm the molecular weight of a compound, providing definitive proof of its identity.[1] Furthermore, by inducing fragmentation of the molecule, MS provides a fragmentation pattern that acts as a secondary fingerprint, offering valuable structural information.[1][16] This capability is critical for identifying impurities, characterizing degradation products, and studying metabolites, all of which are essential activities in ensuring drug safety and efficacy.[14][15][17]

Expertise & Experience: When analyzing salicylamide using Electron Ionization (EI), the initial event is the removal of an electron to form the molecular ion, [M]⁺˙. The energy imparted during ionization is often sufficient to cause this ion to fragment in predictable ways. For salicylamide, a key fragmentation pathway involves the loss of an ammonia molecule (NH₃), a characteristic fragmentation for primary amides. Subsequent loss of carbon monoxide (CO) from the resulting ion is also a common and diagnostically useful fragmentation.

Data Presentation: Key Ions in the Mass Spectrum of Salicylamide (EI)

| Mass-to-Charge Ratio (m/z) | Ion Assignment | Rationale |

| 137 | [M]⁺˙ | Molecular ion of salicylamide (C₇H₇NO₂)[1] |

| 120 | [M - NH₃]⁺˙ | Loss of ammonia from the molecular ion[1] |

| 92 | [M - NH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 120 fragment[1][18] |

Experimental Protocol 3.1: Electron Ionization (EI) Mass Spectrometry

Objective: To obtain the mass spectrum of salicylamide to confirm its molecular weight and analyze its fragmentation pattern.

Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.[1][14]

Methodology:

-

Sample Introduction: Introduce a small amount of the salicylamide sample into the ion source. In a GC-MS system, the sample is first vaporized and separated on the GC column before entering the mass spectrometer.[1]

-

Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺˙).[1]

-

Fragmentation: The excess energy from ionization causes the molecular ion to break apart into smaller, stable, charged fragments.[1]

-

Mass Analysis: Accelerate the newly formed ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[1]

-

Detection and Spectrum Generation: A detector records the abundance of each ion at every m/z value. The data is plotted as a mass spectrum, showing relative abundance versus m/z.[1]

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight of salicylamide (137.14 g/mol ). Analyze the fragmentation pattern to gain structural information and confirm the compound's identity.[1]

Logical Flow of MS Data Analysis

The interpretation of a mass spectrum is a deductive process that confirms both molecular identity and structural integrity.

Caption: Systematic workflow for the analysis of salicylamide by mass spectrometry.

Conclusion

The spectroscopic analysis of salicylamide is a clear illustration of the power of a multi-technique approach in pharmaceutical science. NMR spectroscopy provides the definitive structural blueprint, IR spectroscopy offers a rapid and reliable fingerprint of the molecule's functional groups for quality control, and Mass Spectrometry confirms the molecular weight and provides crucial data on fragmentation for purity and stability assessments. Together, these techniques form a self-validating system, ensuring that every facet of the molecule's identity and quality is rigorously examined. This comprehensive analytical strategy is fundamental to the development of safe, effective, and reliable pharmaceutical products.

References

-

Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). Available from: [Link]

-

Papayannopoulos, I. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review. Available from: [Link]

-

Kelly, J., et al. (2021). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. TrAC Trends in Analytical Chemistry. Available from: [Link]

-

A Comprehensive Guide to FTIR Analysis. Agilent. Available from: [Link]

-

The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. (2025). Specac Ltd. Available from: [Link]

-

Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. (2025). SK pharmteco. Available from: [Link]

-

Khan, M., et al. (2021). Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas. ResearchGate. Available from: [Link]

-

Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). (2022). Cresco Online. Available from: [Link]

-

How Mass Spectrometry enhances GMP quality control with LC‑MS. (2025). AMSbiopharma. Available from: [Link]

-

Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025). Coriolis Pharma. Available from: [Link]

-

Mass Spectrometry in Drug Development Applications. (2025). Netpharmalab. Available from: [Link]

-

Experiment 6 Iodination of Salicylamide. Edubirdie. Available from: [Link]

-

Soubias, M., et al. (2017). Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI. Available from: [Link]

-

Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. (2025). ACS Publications. Available from: [Link]

-

Fritz, G. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. Available from: [Link]

-

NMR spectrometry analysis for drug discovery and development. (2022). News-Medical.Net. Available from: [Link]

-

Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica. Available from: [Link]

-

Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. PubMed. Available from: [Link]

-

Mandal, K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's C. M. College. Available from: [Link]

-

FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. (2020). R Discovery. Available from: [Link]

-

Gupta, S., Pathak, B., & Ravi, R. (2024). Mass spectrum of intermediates salicylamide (m/z identification 135)... ResearchGate. Available from: [Link]

-

MS/MS fragmentation patterns. (A) MS/MS fragmentation pattern of acetylsalicylic acid (ASA). (B) MS/MS fragmentation pattern of salicylic acid (SA). (C) MS/MS fragmentation pattern of hydrochlorothiazide (HCTZ). ResearchGate. Available from: [Link]

-

mass spectrometry - Amide fragmentation of salicylamide. (2020). Chemistry Stack Exchange. Available from: [Link]

-

Interpret both the IR and H NMR data for the iodination of salicylamide. (2018). Chegg. Available from: [Link]

-

Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. ResearchGate. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available from: [Link]

-

Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. (2025). ManTech Publications. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. news-medical.net [news-medical.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. agilent.com [agilent.com]

- 11. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

- 12. cmro.in [cmro.in]

- 13. researchgate.net [researchgate.net]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. skpharmteco.com [skpharmteco.com]

- 16. Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management | Coriolis Pharma [coriolis-pharma.com]

- 17. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Renaissance of Salicylanilides: Engineering Novel Scaffolds for Multi-Target Drug Discovery

Executive Summary

Historically relegated to the domain of veterinary and human anthelmintics (e.g., niclosamide, closantel), the salicylanilide scaffold has experienced a renaissance in modern drug discovery. Characterized by a salicylic acid moiety linked to an aniline ring via an amide bond, this privileged structure exhibits profound pleiotropic effects. By rationally modifying the core pharmacophore, researchers are overcoming historical liabilities—such as genotoxicity and poor bioavailability—to unlock potent antibacterial, antifungal, and anticancer therapeutics. This technical whitepaper explores the mechanistic causality, rational design principles, and validated experimental workflows driving the next generation of salicylanilide drug discovery.

Mechanistic Paradigms: Causality in Multi-Target Efficacy

The pharmacological versatility of salicylanilides stems from their ability to modulate fundamental cellular bioenergetics and critical signaling cascades. Understanding why these molecules exert their effects is paramount for rational drug design.

Antimicrobial Action: PMF Dissipation and TCS Inhibition

In Gram-negative bacteria, multidrug resistance is largely driven by active efflux pumps, such as the TolC complex. Salicylanilides act as protonophores, crossing the bacterial outer membrane and uncoupling the electron transport chain. This action dissipates the proton motive force (PMF)—the exact energy gradient required by TolC to expel antibiotics. By collapsing the PMF, salicylanilides inhibit efflux, trapping co-administered antibiotics inside the cell and restoring their efficacy (1)[1].

Conversely, in Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), specific halogenated salicylanilides inhibit the Two-Component Regulatory Systems (TCS) (e.g., KinA/Spo0F). Because homologous TCS proteins are absent in higher eukaryotes, this mechanism provides a highly selective antibacterial target independent of oxidative uncoupling (2)[2].

Anticancer Action: Kinase Modulation and Apoptosis